![molecular formula C4H12ClNO2 B3058656 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride CAS No. 90792-82-8](/img/structure/B3058656.png)
1-(Aminooxy)-2-methylpropan-2-ol hydrochloride
Overview
Description
1-(Aminooxy)-2-methylpropan-2-ol hydrochloride is a chemical compound with the molecular formula C3H10ClNO2 . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of aminooxy compounds often involves the reaction between an aminooxy moiety (RONH2) and a carbonyl group of either an aldehyde or a ketone, known as an oximation reaction . This reaction generates a robust oxime ether linkage and can be performed under mild conditions in a variety of solvents, including water .Chemical Reactions Analysis
Aminooxy compounds, such as 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride, can participate in oximation reactions with carbonyl compounds to form oxime ethers . This reductive oxyamination method circumvents the problem caused by oxime isomers and can be used for the highly sensitive and selective analysis of monosaccharides with high accuracy .Scientific Research Applications
Viscosity and Physicochemical Properties
Viscosities of Binary and Ternary Aqueous Solutions of 2-Amino-2-methylpropan-1-ol, 2-Amino-2-methylpropane-1,3-diol, and 2-Amino-2-methylpropan-1-ol Hydrochloride : This study measures the kinematic viscosities of aqueous solutions containing compounds similar to 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride. The viscosity data were correlated with concentration and temperature, providing insight into the physicochemical properties of these solutions (Chenlo et al., 2002).
Antioxidant and Membrane-Stabilizing Properties
Антиоксидантные и мембраностабилизирующие свойства гидрохлоридов 1-(4-замещенных фенил)-2H-(фенил)-3-аминопропан-1-олов in vitro and The antioxidant and membrane-stabilizing properties of 1-(4-substituted phenyl)-2h-(phenyl)-3-aminopropan-1-ol hydrochlorides in vitro : These papers discuss the in vitro antioxidant and membrane-stabilizing properties of hydrochlorides similar to 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride. The studies found that these compounds do not possess significant antioxidant activity but do exhibit anti-hemolytic effects on erythrocyte oxidative stress models (Malakyan et al., 2010); (Malakyan et al., 2011).
Biofuel Production
Engineered ketol-acid reductoisomerase and alcohol dehydrogenase enable anaerobic 2-methylpropan-1-ol production at theoretical yield in Escherichia coli : This research highlights the potential of using engineered enzymes for biofuel production, specifically for the anaerobic production of isobutanol, a compound related to 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride. The study demonstrates a pathway for biofuel commercialization (Bastian et al., 2011).
Medicinal Chemistry Applications
Synthesis and evaluation of uterine relaxant activity for a novel series of substituted p-hydroxyphenylethanolamines : This paper discusses the synthesis and biological evaluation of compounds structurally related to 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride. The synthesized compounds were evaluated for their uterine relaxant activity, providing insights into potential medicinal applications (Viswanathan & Chaudhari, 2006).
Biophysical Research
A 1H NMR Study of Palladium(II) Coordination Compounds with 2-Aminooxypropanoic Acid and Its Methyl Ester : This study explores the interaction of ligands like 2-aminooxypropanoic acid (related to 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride) with palladium(II), providing insights into the chelating and coordination behavior of these compounds, which is relevant for understanding the chemical properties and applications in biophysical research (Warnke & Trojanowska, 1993).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-aminooxy-2-methylpropan-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c1-4(2,6)3-7-5;/h6H,3,5H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUFQQWPODDQLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CON)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630876 | |
Record name | 1-(Aminooxy)-2-methylpropan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90792-82-8 | |
Record name | 1-(Aminooxy)-2-methylpropan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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